2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]
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Overview
Description
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is a chemical compound with the molecular formula C18H22O2 . It is known for its unique structure, which includes two phenolic groups connected by a central 2-methylpropane-1,1-diyl bridge. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] typically involves the reaction of 4-methyl-6-(propan-2-yl)phenol with 2-methylpropane-1,1-diyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Isobutylidene-bis(4,6-dimethylphenol): Similar structure but with different substituents on the phenolic rings.
4,4’-(propane-2,2-diyl)diphenol: Another compound with a similar central bridge but different phenolic substituents.
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol] is unique due to its specific substituents on the phenolic rings, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
868156-24-5 |
---|---|
Molecular Formula |
C24H34O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-5-methyl-3-propan-2-ylphenyl)-2-methylpropyl]-4-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C24H34O2/c1-13(2)18-9-16(7)11-20(23(18)25)22(15(5)6)21-12-17(8)10-19(14(3)4)24(21)26/h9-15,22,25-26H,1-8H3 |
InChI Key |
JEGISYJFFDDYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C(C)C)C)C(C)C)O)C(C)C |
Origin of Product |
United States |
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